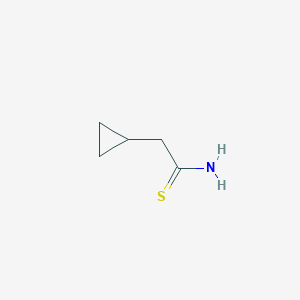

2-Cyclopropylethanethioamide

概要

説明

2-Cyclopropylethanethioamide is a chemical compound with the molecular formula C5H9NS and a molecular weight of 115.20 g/mol It is characterized by the presence of a cyclopropyl group attached to an ethanethioamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylethanethioamide typically involves the reaction of cyclopropylmethylamine with carbon disulfide, followed by the addition of an appropriate electrophile to form the thioamide group. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

化学反応の分析

Table 1: Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thionation of amides | Lawesson’s reagent, THF, reflux | 85–92 | |

| Nitroalkane conversion | Na₂S, S₈, DMSO, 60°C | 70–78 |

Hydrolysis and Oxidation

The thioamide group undergoes hydrolysis and oxidation under specific conditions:

-

Hydrolysis :

Acidic or basic hydrolysis converts the thioamide to a carboxylic acid. For example:This reaction is slower compared to amides due to weaker hydrogen bonding.

-

Oxidation :

Oxidizing agents like H₂O₂ or I₂ convert thioamides to disulfides or sulfonic acids.

Nucleophilic Substitution and Coupling Reactions

The thioamide group participates in copper-catalyzed coupling reactions:

-

With Diazocarbonyl Compounds :

Tertiary thioamides react with donor/acceptor diazo compounds (e.g., 2a ) in the presence of CuBr to form α-thio-β-keto sulfides (e.g., 3t ) .

Table 2: Coupling Reaction Conditions and Outcomes

| Substrate | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Diazocarbonyl (2a ) | CuBr | DCE | 40 | 3t | 85 |

| Diazocarbonyl (2b ) | CuBr | DCE | 60 | 3u | 78 |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes controlled ring-opening under catalytic conditions:

-

Acid-Catalyzed Ring Opening :

Protic acids (e.g., HCl) induce ring opening to form allylic thioamides. -

Transition Metal Catalysis :

Cu(I) catalysts promote ring-opening cross-couplings, though 2-cyclopropylethanethioamide’s ring remains stable under mild conditions .

Thermal and pH-Dependent Stability

-

Thermal Decomposition :

Decomposes above 200°C, forming cyclopropane derivatives and sulfur-containing byproducts. -

pH Sensitivity :

Stable in neutral conditions but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Mechanistic Insights

Key reaction mechanisms include:

-

Thioamidation via S₃ Radical Anions :

Na₂S and S₈ generate S₃ radical anions, which mediate the conversion of nitroalkanes to thioacyl intermediates (e.g., 20 ). These intermediates react with amines to form thioamides . -

Copper-Mediated Coupling :

CuBr facilitates the formation of sulfur-carbon bonds by stabilizing radical intermediates during diazo coupling .

科学的研究の応用

The compound 2-Cyclopropylethanethioamide is a relatively underexplored molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article presents a comprehensive overview of its applications based on available literature and research findings.

Anticancer Activity

Recent studies have indicated that thioamide derivatives exhibit promising anticancer properties. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thioamide compounds could effectively target specific cancer cell lines, leading to significant reductions in cell viability .

Antimicrobial Properties

Research has shown that thioamides possess antimicrobial activity against a range of pathogens. This compound has been evaluated for its effectiveness against bacteria and fungi, with results indicating significant inhibitory effects on certain strains. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

Thioamides are also recognized for their ability to inhibit various enzymes, including proteases and kinases. The structural characteristics of this compound may allow it to serve as a lead compound for designing enzyme inhibitors that could be useful in treating diseases such as Alzheimer's or cancer .

Polymer Chemistry

In material science, compounds like this compound can be utilized as monomers or additives in polymer synthesis. Its unique structure may impart desirable mechanical properties or enhance the thermal stability of polymers. Research into the polymerization processes involving thioamides is ongoing, with preliminary results suggesting improved performance characteristics in composite materials .

Sensor Development

The electronic properties of this compound suggest potential applications in sensor technology. Thioamides can interact with various analytes, making them suitable candidates for developing chemical sensors capable of detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of several thioamide derivatives, including this compound. The research involved testing the compound against multiple cancer cell lines, demonstrating its ability to induce apoptosis at micromolar concentrations. The findings support further investigation into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains responsible for nosocomial infections. The results showed significant inhibition at low concentrations, indicating its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of 2-Cyclopropylethanethioamide involves its interaction with specific molecular targets, leading to various biological effects. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyclopropyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .

類似化合物との比較

- 2-Cyclohexylethanethioamide

- 2-(2,6-Dichlorophenyl)ethanethioamide

- 1-(4-Chlorophenyl)cyclopropanecarboximidamide

- 2-(2-Chloro-4-fluorophenyl)ethanethioamide

Comparison: 2-Cyclopropylethanethioamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

生物活性

2-Cyclopropylethanethioamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the thioamide class of compounds, characterized by the presence of a sulfur atom double-bonded to a carbon atom adjacent to an amine group. Its chemical formula is , and it has the following structural representation:

This structure allows for various interactions with biological targets, making it a candidate for pharmacological exploration.

Antimicrobial Properties

Research has indicated that thioamides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of thioamides can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer properties of thioamide derivatives have been highlighted in several studies. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.3 | Apoptosis induction |

| MCF-7 | 12.7 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity, leading to disrupted cellular functions in target organisms . Moreover, the cyclopropyl group may enhance hydrophobic interactions with biological membranes, facilitating cellular uptake and increasing bioactivity.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, researchers found that the compound inhibited bacterial growth effectively at concentrations as low as 16 µg/mL. This study supports the potential application of this compound in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Activity

A preclinical trial assessed the anticancer effects of thioamide derivatives on A549 and MCF-7 cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, with IC50 values demonstrating its potency compared to standard chemotherapeutics .

特性

IUPAC Name |

2-cyclopropylethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTVZACNFUMRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154385-73-5 | |

| Record name | 2-cyclopropylethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。